5'-Hydroxydeferasirox

Overview

Description

5’-Hydroxydeferasirox is a chemical compound that has been gaining considerable attention from researchers due to its potential applications in various fields of research and industry. It is a derivative of Deferasirox, an iron chelator used to treat chronic iron overload caused by blood transfusions .

Synthesis Analysis

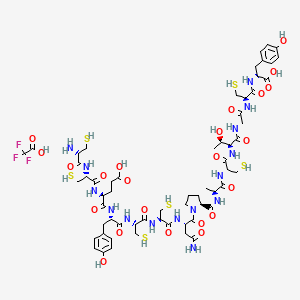

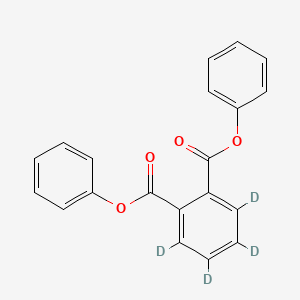

The synthesis of Deferasirox, the parent compound of 5’-Hydroxydeferasirox, can be prepared from simple commercially available starting materials (salicylic acid, salicylamide, and 4-hydrazinobenzoic acid) in a two-step synthetic sequence .

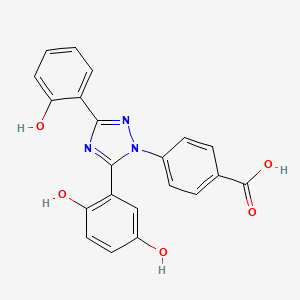

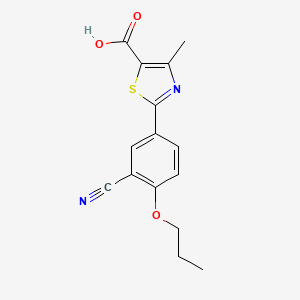

Molecular Structure Analysis

The molecular formula of 5’-Hydroxydeferasirox is C21H15N3O5 . The molecular weight is 389.4 g/mol. It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio .

Scientific Research Applications

Epigenetic Modification and Gene Expression

Research has shown that 5-hydroxymethylcytosine (5-hmC), a recently identified epigenetic modification present in mammalian cell types, plays a significant role in gene expression and development. A method to determine the genome-wide distribution of 5-hmC reveals its presence in human cell lines beyond those previously recognized, indicating its broader biological significance. This method also found gene expression level–dependent enrichment of intragenic 5-hmC in the mouse cerebellum and an age-dependent acquisition of this modification in specific gene bodies linked to neurodegenerative disorders (Song et al., 2011).

DNA Modification and Biosensing

5-hmC plays crucial roles in nuclear reprogramming and gene activity regulation. A study developed an electrochemical biosensor for 5-hmC detection based on glycosylation modification and enzymatic signal amplification. This method demonstrates high sensitivity and selectivity for detecting 5-hmC levels, which is essential for understanding its functions and correlation with diseases like cancer (Zhou et al., 2015).

Biotechnological Applications

The 5-hmC modification can be selectively glycosylated, introducing a chemical handle for isolation or fluorescent tagging of 5-hmC residues by click chemistry. This approach, facilitated by the synthesis of glycosylation substrates like 6-deoxy-6-azido-α-D-glucopyranoside, offers a cost-effective methodology for 5-hmC analysis in genomic DNA, potentially useful in biotechnological applications (Nifker et al., 2015).

Fluorescence-Based Detection

A method was developed for spectroscopic quantification of 5hmC in genomic DNA using fluorescent probes. This technique can detect trace amounts of 5hmC and broadens the linear detection range, enhancing sensitivity. Such methods are valuable for studying the epigenetic marker 5hmC in diseases like cancer (Chen et al., 2017).

Cellular Reprogramming and Cancer Research

5-hmC's role in DNA demethylation, genomic reprogramming, and gene expression in mammals is significant. Research on multiplexing electrochemical biosensors for 5-hmC detection, which is highly sensitive and efficient, can provide insights into these processes and is particularly relevant in cancer research (Chen et al., 2016).

Mechanism of Action

The mechanism of action of Deferasirox involves the formation of a stable complex with iron (as Fe3+), which is then eliminated via the kidneys . Two molecules of Deferasirox are capable of binding to 1 atom of iron . It is reasonable to assume that 5’-Hydroxydeferasirox would have a similar mechanism of action.

Safety and Hazards

properties

IUPAC Name |

4-[5-(2,5-dihydroxyphenyl)-3-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)20-22-19(15-3-1-2-4-17(15)26)23-24(20)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRSABJSBPFCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)O)O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Hydroxydeferasirox | |

CAS RN |

524746-13-2 | |

| Record name | 5'-Hydroxydeferasirox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-HYDROXYDEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SQ2C73QCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

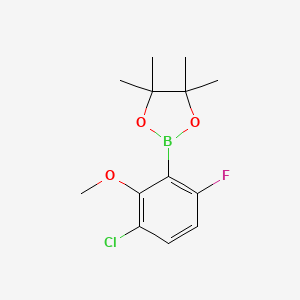

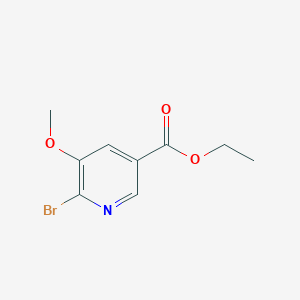

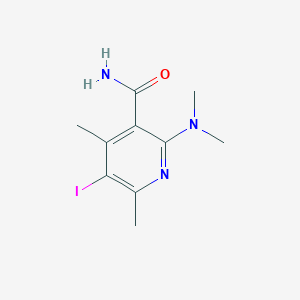

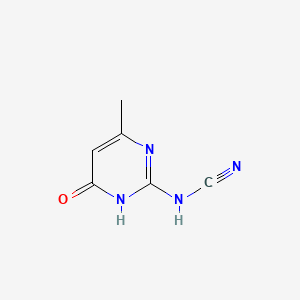

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

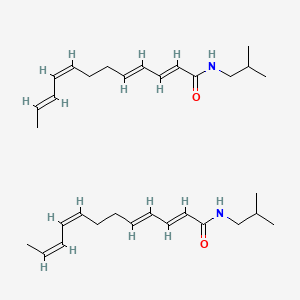

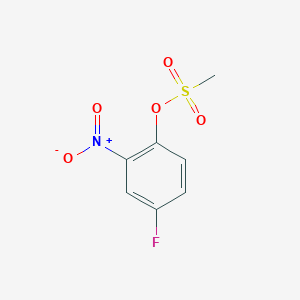

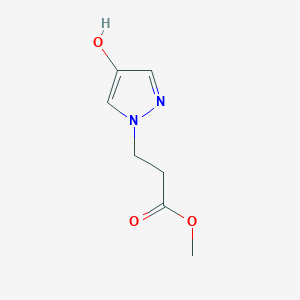

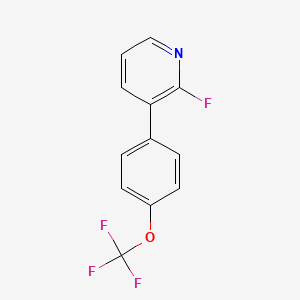

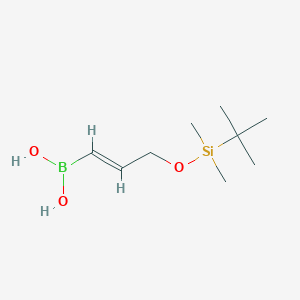

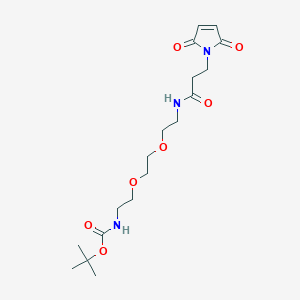

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)